molecular formula C11H16BrNO2S B1512312 N-Boc-2-(5-bromo-2-thienyl)ethanamine CAS No. 885279-60-7

N-Boc-2-(5-bromo-2-thienyl)ethanamine

Cat. No.: B1512312
CAS No.: 885279-60-7
M. Wt: 306.22 g/mol
InChI Key: DXBJSPGRHGHJQU-UHFFFAOYSA-N
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Description

N-Boc-2-(5-bromo-2-thienyl)ethanamine (CAS: 885279-60-7) is a Boc-protected amine derivative featuring a 5-bromo-substituted thiophene ring and an ethanamine backbone. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the primary amine, enhancing stability during synthetic manipulations . This compound is synthesized via alkylation or condensation reactions, often involving bromothiophene precursors and Boc-protected intermediates. Its molecular formula is C₁₁H₁₆BrNO₂S, with a purity of ≥97% (HPLC), and it is primarily utilized as a building block in medicinal chemistry and materials science .

Key structural features:

  • Boc group: Provides steric and electronic protection to the amine, preventing undesired side reactions.
  • 5-Bromo-2-thienyl moiety: Imparts unique electronic properties due to the electron-withdrawing bromine and aromatic thiophene ring, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Ethanamine chain: Offers flexibility for further functionalization, such as alkylation or acylation.

Properties

IUPAC Name

tert-butyl N-[2-(5-bromothiophen-2-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-11(2,3)15-10(14)13-7-6-8-4-5-9(12)16-8/h4-5H,6-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBJSPGRHGHJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858586
Record name tert-Butyl [2-(5-bromothiophen-2-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-60-7
Record name tert-Butyl [2-(5-bromothiophen-2-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves treating bithiophene diamine with N-bromosuccinimide (NBS) to form the desired compound . The reaction conditions usually include the use of solvents like tetrahydrofuran (THF) and the addition of reagents such as di-tert-butyl dicarbonate (Boc2O) for the carbamate formation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as distillation and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-Boc-2-(5-bromo-2-thienyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted thiophenes.

    Oxidation Reactions: Products include thiophene sulfoxides and sulfones.

    Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.

Scientific Research Applications

N-Boc-2-(5-bromo-2-thienyl)ethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-2-(5-bromo-2-thienyl)ethanamine involves its interaction with molecular targets through its functional groups. The bromine atom and the carbamate group can participate in various chemical interactions, including hydrogen bonding and halogen bonding. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of N-Boc-2-(5-bromo-2-thienyl)ethanamine with structurally or functionally related compounds, based on substituents, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Key Properties/Applications Evidence Source
This compound Boc, 5-bromo-thiophene, ethanamine 322.22 g/mol Intermediate in drug synthesis; Suzuki coupling precursor [10, 15]
N-((5-Bromothiophen-2-yl)methylene)-2-(piperazin-1-yl)ethanamine (L3) Piperazine, bromothiophene, imine 330.18 g/mol Schiff base for coordination chemistry; antimicrobial applications [1]
N-(5-Bromo-2-methoxybenzyl)-2-(2-methoxyphenyl)ethanamine Methoxybenzyl, bromobenzene 350.26 g/mol Potential CNS activity; structural analog in antidepressant research [4]
N-((2-Chlorothiazol-5-yl)methyl)-2-(methylthio)ethanamine Chlorothiazole, methylthio group 236.77 g/mol Insecticidal activity; agrochemical intermediate [9]
tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate Boc, ethoxyethylamine 218.29 g/mol Linker in peptide synthesis; high solubility in polar solvents [15]

Substituent-Driven Reactivity

Boc Protection: this compound shares the Boc group with tert-butyl [2-(2-aminoethoxy)ethyl]carbamate, which stabilizes amines against nucleophilic attack and oxidation. However, the thiophene-bromo substituent in the former enhances electrophilicity at the 5-position, enabling cross-coupling reactions absent in the latter .

Heterocyclic Moieties :

  • The 5-bromo-thiophene in the target compound contrasts with chlorothiazole in N-((2-chlorothiazol-5-yl)methyl)-2-(methylthio)ethanamine . Thiophene derivatives are more π-electron-rich, favoring electrophilic substitution, whereas thiazoles exhibit stronger hydrogen-bonding capacity .

Biological Activity

N-Boc-2-(5-bromo-2-thienyl)ethanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound has the molecular formula C₁₁H₁₆BrNO₂S and a molecular weight of approximately 306.22 g/mol. The compound features a bromine atom on the thienyl ring and a tert-butoxycarbonyl (Boc) protecting group, which enhances its reactivity and potential applications in drug development.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The bromine substituent and the Boc group facilitate chemical interactions such as hydrogen bonding and halogen bonding, which can modulate the activity of these targets.

Antidepressant Potential

Research indicates that this compound may exhibit antidepressant properties. Its structural similarity to known antidepressants suggests that it could interact with serotonin receptors, potentially influencing mood regulation.

Cytotoxic Effects

In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic activities against various cancer cell lines. For instance, derivatives of thienyl compounds have shown significant inhibitory effects on human leukemia and breast cancer cells, suggesting that this compound may also possess anticancer properties .

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of thienyl derivatives against human acute lymphoblastic leukemia (CEM-13) and breast adenocarcinoma (MCF-7) cell lines.
    • Results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating their potential as anticancer agents .
  • Neuropharmacological Effects :
    • Interaction studies have shown that related compounds can selectively inhibit cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism.
    • This inhibition could lead to significant implications for drug-drug interactions and therapeutic efficacy.
  • Molecular Docking Studies :
    • Molecular docking studies have suggested strong hydrophobic interactions between the compound's aromatic rings and receptor amino acids, similar to established drugs like Tamoxifen. This indicates potential for further development in targeted therapies .

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and notable properties of compounds related to this compound:

Compound NameStructural FeaturesNotable Properties
N-Boc-2-(4-bromophenyl)ethylamineBromine at para positionAntidepressant activity
N-Boc-2-(3-methylphenyl)ethylamineMethyl group on phenylEnhanced lipophilicity
N-Boc-3-(5-bromo-2-thienyl)propanamineBromine on different thienyl positionDifferent pharmacological profile
N-Boc-3-(4-fluorophenyl)ethylamineFluorine substituentIncreased metabolic stability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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